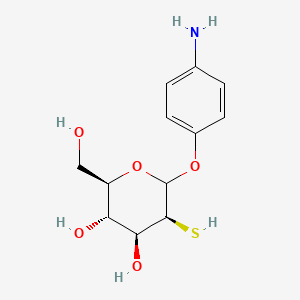

(2R,3S,4S,5S)-6-(4-aminophenoxy)-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol

Description

(2R,3S,4S,5S)-6-(4-aminophénoxy)-2-(hydroxyméthyl)-5-sulfanyloxane-3,4-diol est un composé organique complexe doté d'une structure unique qui comprend un groupe aminophénoxy, un groupe hydroxyméthyl et un cycle sulfanyloxane

Propriétés

Formule moléculaire |

C12H17NO5S |

|---|---|

Poids moléculaire |

287.33 g/mol |

Nom IUPAC |

(2R,3S,4S,5S)-6-(4-aminophenoxy)-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol |

InChI |

InChI=1S/C12H17NO5S/c13-6-1-3-7(4-2-6)17-12-11(19)10(16)9(15)8(5-14)18-12/h1-4,8-12,14-16,19H,5,13H2/t8-,9-,10+,11+,12?/m1/s1 |

Clé InChI |

VWKLROWEPKWULQ-IKQSSVLVSA-N |

SMILES isomérique |

C1=CC(=CC=C1N)OC2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)S |

SMILES canonique |

C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)S |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Une voie de synthèse courante implique l'utilisation de produits de départ tels que le 4-aminophénol et divers groupes protecteurs pour contrôler la réactivité des groupes fonctionnels pendant la synthèse .

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais sont optimisées pour la production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu et d'équipements de synthèse automatisés pour garantir un rendement élevé et la pureté du produit final .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

(2R,3S,4S,5S)-6-(4-aminophénoxy)-2-(hydroxyméthyl)-5-sulfanyloxane-3,4-diol a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.

Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.

Médecine : Recherché pour ses effets thérapeutiques potentiels et comme précurseur du développement de médicaments.

Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.

Mécanisme d'action

Le mécanisme d'action du (2R,3S,4S,5S)-6-(4-aminophénoxy)-2-(hydroxyméthyl)-5-sulfanyloxane-3,4-diol implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe aminophénoxy peut interagir avec les enzymes et les récepteurs, tandis que les groupes hydroxyméthyl et sulfanyloxane peuvent moduler la réactivité et l'affinité de liaison du composé.

Applications De Recherche Scientifique

(2R,3S,4S,5S)-6-(4-aminophenoxy)-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (2R,3S,4S,5S)-6-(4-aminophenoxy)-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol involves its interaction with specific molecular targets and pathways. The aminophenoxy group can interact with enzymes and receptors, while the hydroxymethyl and sulfanyloxane groups can modulate the compound’s reactivity and binding affinity .

Comparaison Avec Des Composés Similaires

Composés similaires

Les composés similaires comprennent :

- 4,4'-bis(3-aminophénoxy)benzophénone

- Dérivés du 4-aminophénol

- Oxanes substitués par un hydroxyméthyl

Unicité

Ce qui distingue le (2R,3S,4S,5S)-6-(4-aminophénoxy)-2-(hydroxyméthyl)-5-sulfanyloxane-3,4-diol des composés similaires, c'est sa combinaison unique de groupes fonctionnels et de stéréochimie, qui confèrent des propriétés chimiques et biologiques distinctes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.